1-(3,5-Dichloropyridin-2-yl)-1,4-diazepane
Overview
Description
1-(3,5-Dichloropyridin-2-yl)-1,4-diazepane is a heterocyclic compound that features a diazepane ring fused with a dichloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dichloropyridin-2-yl)-1,4-diazepane typically involves the reaction of 3,5-dichloropyridine with 1,4-diazepane under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 3,5-dichloropyridine with an appropriate boronic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dichloropyridin-2-yl)-1,4-diazepane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
1-(3,5-Dichloropyridin-2-yl)-1,4-diazepane has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential use as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Agrochemicals: It is explored for its potential use as an insecticide or herbicide due to its ability to interfere with biological processes in pests.
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloropyridin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3,5-Dichloropyridin-2-yl)ethanone: This compound shares the dichloropyridine moiety but differs in the attached functional group, which can lead to different chemical properties and applications.
3,5-Dichloro-2-arylpyridines: These compounds also contain the dichloropyridine moiety and are synthesized using similar palladium-catalyzed reactions.
Uniqueness: 1-(3,5-Dichloropyridin-2-yl)-1,4-diazepane is unique due to the presence of the diazepane ring, which imparts distinct chemical properties and potential applications compared to other similar compounds
Properties
IUPAC Name |
1-(3,5-dichloropyridin-2-yl)-1,4-diazepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3/c11-8-6-9(12)10(14-7-8)15-4-1-2-13-3-5-15/h6-7,13H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAFWPGVSJKKDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=C(C=N2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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